molecular formula C8H9ClN2O2S B11437998 Ethyl [(6-chloropyridazin-3-yl)sulfanyl]acetate

Ethyl [(6-chloropyridazin-3-yl)sulfanyl]acetate

Cat. No.: B11437998
M. Wt: 232.69 g/mol
InChI Key: AEPUYOQGNPWFDQ-UHFFFAOYSA-N
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Description

Chemical Identity: Ethyl [(6-chloropyridazin-3-yl)sulfanyl]acetate (CAS: 1023817-10-8) is an ester derivative featuring a pyridazine ring substituted with a chlorine atom at position 6 and a sulfanyl group at position 3, linked to an ethyl acetate moiety. Its molecular formula is C₈H₉ClN₂O₂, with a molar mass of 216.67 g/mol . Physical Properties: The compound is stored at 2–8°C under argon and has a purity of ≥95%.

Properties

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

IUPAC Name

ethyl 2-(6-chloropyridazin-3-yl)sulfanylacetate

InChI

InChI=1S/C8H9ClN2O2S/c1-2-13-8(12)5-14-7-4-3-6(9)10-11-7/h3-4H,2,5H2,1H3

InChI Key

AEPUYOQGNPWFDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Chlorination: The pyridazine ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Thioether Formation: The chlorinated pyridazine is reacted with a thiol compound to form the sulfanyl group.

    Esterification: Finally, the acetic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

(6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of chloro-substituted pyridazines with biological macromolecules.

Mechanism of Action

The mechanism of action of (6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The chloro group can participate in halogen bonding, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Heterocyclic Cores

Ethyl [(5,7-Dichloro-1,3-benzoxazol-2-yl)sulfanyl]acetate
  • Structure : A benzoxazole core with chlorine substituents at positions 5 and 7 and a sulfanyl group at position 2.
  • Synthesis : Prepared from 5,7-dichloro-1,3-benzoxazole-2-thiol and ethyl chloroacetate via nucleophilic substitution .
  • Key Differences: Benzoxazole vs. Chlorine Substitution: Dual chlorine atoms increase electron-withdrawing effects compared to the single chlorine in the pyridazine analog.
Ethyl (3-Cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate
  • Structure: Pyridine core with cyano, ethoxycarbonyl, methyl, styryl, and sulfanyl substituents.
  • Synthesis: Derived from ethyl 3-cyano-1,2-dihydro-6-methyl-4-styryl-2-thioxopyridine-5-carboxylate and ethyl chloroacetate .
  • Key Differences: Styryl Group: Introduces steric bulk and π-conjugation, affecting solubility and reactivity. Cyano Group: Enhances electrophilicity at the pyridine ring, contrasting with the electron-deficient pyridazine in the target compound.

Variations in Sulfanyl-Linked Functional Groups

Ethyl Phenylsulfamoyl Acetate
  • Structure : Features a phenylsulfamoyl group (-SO₂-NHPh) instead of a pyridazinyl-sulfanyl.
  • Synthesis : Prepared from aniline and ethyl 2-(chlorosulfonyl)acetate .
  • Key Differences: Sulfamoyl vs. Sulfanyl: The sulfamoyl group (-SO₂NH-) introduces hydrogen-bonding capability, which may influence biological activity.
Ethyl 2-{4-Nitro-5-[(2-oxopropyl)sulfanyl]-3-thienyl}acetate
  • Structure : Thiophene ring substituted with nitro and sulfanyl groups.
  • Synthesis : Derived from nitroketene dithiolates and ethyl chloroacetate under acidic conditions .
  • Key Differences: Thiophene vs. Nitro Group: Strong electron-withdrawing effect, enhancing electrophilicity compared to the chlorine in the target compound.

Complex Heterocyclic Systems

Ethyl {[4-(2-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
  • Structure: Partially saturated tetrahydropyridine ring with 2-chlorophenyl, cyano, and oxo substituents.
  • Molecular Formula : C₁₆H₁₅ClN₂O₃S (Molar mass: 350.82 g/mol) .
  • Oxo Group: Introduces hydrogen-bond acceptor sites, differing from the pyridazine’s nitrogen-based interactions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Core Structure Key Substituents
Target Compound 216.67 Pyridazine 6-Cl, 3-SCH₂COOEt
Ethyl [(5,7-DCl-benzoxazol-2-yl)sulfanyl]acetate 308.17 Benzoxazole 5,7-Cl, 2-SCH₂COOEt
Ethyl (3-cyano-pyridinyl-sulfanyl)acetate 410.13 Pyridine 3-CN, 5-COOEt, 6-Me, 4-styryl, 2-SCH₂COOEt
Ethyl 2-{4-nitro-thienyl}acetate 289.30 Thiophene 4-NO₂, 5-SCH₂COOEt
  • Solubility : Pyridazine derivatives generally exhibit moderate solubility in polar solvents (e.g., ethyl acetate, DMF) due to their nitrogen-rich cores. Benzoxazole and thiophene analogs may show lower solubility due to increased hydrophobicity .
  • Reactivity: The chlorine atom in the target compound enhances electrophilicity at the pyridazine ring, favoring nucleophilic aromatic substitution. In contrast, nitro or cyano groups in analogs direct reactivity toward reduction or addition reactions .

Biological Activity

Ethyl [(6-chloropyridazin-3-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-chloropyridazine with thiol compounds in the presence of an acetic acid derivative. The process can be optimized using various methods such as conventional heating, microwave irradiation, or ultrasound-assisted synthesis. Each method has its advantages in terms of yield and reaction time.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives containing sulfur atoms have been shown to possess significant antibacterial effects against a range of pathogens. A study demonstrated that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it was found to selectively inhibit the proliferation of cancerous cells while sparing non-cancerous cells, indicating a promising therapeutic index .

Table 1: Biological Activity Data

Study ReferenceCell LineIC50 (µM)Mechanism of Action
E. coli15Inhibition of cell wall synthesis
HCT-116 (Colon)0.12Induction of apoptosis via caspase activation
S. aureus20Disruption of membrane integrity

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It can act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Disruption of Membrane Integrity : The presence of the sulfanyl group may facilitate interactions with lipid membranes, leading to increased permeability and eventual cell lysis in microbial targets.

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